8-Azanebularine

ADAR2 Adenosine Deaminase Inhibitor Selectivity

8-Azanebularine is the only small-molecule modulator that distinguishes ADAR from ADA activity. Unlike nebularine and coformycin, which are inactive against ADAR2, 8-azanebularine provides a measurable IC50 of 15 mM for ADAR2 reaction control. Incorporated into RNA, it achieves a 2 nM KD transition-state mimic, enabling high-affinity ADAR2 complex trapping and selective ADAR1 inhibition with nanomolar potency. Essential for reliable ADAR mechanistic studies, X-ray crystallography, and high-throughput screening. Procure the free nucleoside or custom phosphoramidite for RNA duplex synthesis.

Molecular Formula C9H11N5O4
Molecular Weight 253.22 g/mol
Cat. No. B10856982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azanebularine
Molecular FormulaC9H11N5O4
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1
InChIKeyXOUCEKYAMMLQRC-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azanebularine: A Definitive Nucleoside Analog for ADAR-Catalyzed RNA Editing Research and Selective Inhibition Studies


8-Azanebularine (8-azaN) is a synthetic nucleoside analog characterized by an 8-azapurine ring system, wherein a nitrogen atom replaces the C8 carbon of the natural purine scaffold [1]. It is primarily employed as a research tool to investigate the catalytic mechanisms and substrate recognition of Adenosine Deaminases Acting on RNA (ADARs), specifically ADAR2. As a free nucleoside, 8-azanebularine acts as a weak competitive inhibitor of ADAR2, with a reported IC50 of approximately 15 mM . Critically, when incorporated into an RNA duplex, 8-azanebularine can undergo covalent hydration across its C6-N1 double bond, effectively mimicking the transition state of the ADAR-catalyzed hydrolytic deamination reaction [2]. This property enables its unique application as a high-affinity ligand and a selective, mechanism-based inhibitor of ADAR enzymes, particularly when positioned within specific RNA structural contexts [3].

The Inadequacy of Common Adenosine Deaminase Inhibitors: Why 8-Azanebularine is Essential for ADAR Research


The functional specialization of the ADAR enzyme family precludes simple substitution of a generic adenosine deaminase (ADA) inhibitor for ADAR-specific studies. 8-Azanebularine provides a unique and quantifiable advantage over commonly available alternatives like nebularine and coformycin. While nebularine and coformycin are established ADA inhibitors, studies have explicitly demonstrated that neither compound inhibits the ADAR2 reaction at physiologically relevant concentrations [1]. This profound lack of cross-reactivity highlights a critical functional divergence between ADA and ADAR active sites. Therefore, for any scientific workflow aimed at modulating or probing ADAR activity, substituting 8-azanebularine with a traditional ADA inhibitor will inevitably lead to false-negative results and a complete failure to interrogate the ADAR catalytic mechanism. This evidence underscores the compound's non-substitutable role as a specific, albeit weak, small-molecule modulator and a crucial precursor for generating high-affinity, ADAR-targeting oligonucleotides [2].

Quantitative Differentiation of 8-Azanebularine: Head-to-Head Evidence for Scientific and Procurement Decisions


Absolute Selectivity for ADAR2 over ADA: 8-Azanebularine vs. Nebularine and Coformycin

In a direct comparison of free nucleoside inhibitors against the ADAR2 enzyme, 8-azanebularine exhibits measurable inhibition, while the classic ADA inhibitors nebularine and coformycin show no activity whatsoever [1]. This demonstrates that the ADAR2 active site is uniquely tolerant of 8-azanebularine, a finding that directly contradicts the expectation set by ADA pharmacology [2].

ADAR2 Adenosine Deaminase Inhibitor Selectivity

Potent and Selective ADAR1 Inhibition by 8-Azanebularine-Modified RNA Duplexes

The functional value of 8-azanebularine is not as a free nucleoside but as a component of a modified RNA duplex. When incorporated into a short RNA duplex (H16), 8-azanebularine confers potent, low nanomolar inhibition of human ADAR1, with exquisite selectivity over the closely related ADAR2 enzyme [1]. In stark contrast, free 8-azanebularine nucleoside or single-stranded RNA bearing the analog does not inhibit ADAR1 at all [1].

ADAR1 RNA Editing Oligonucleotide Therapeutics

Transition State Mimicry: 8-Azanebularine as a High-Affinity Ligand for ADAR2 Structural Biology

The mechanism of action for 8-azanebularine is fundamentally different from that of standard competitive inhibitors. Upon hydration of its C6-N1 double bond, 8-azanebularine becomes a structural mimic of the high-energy transition state of the ADAR-catalyzed deamination reaction [1]. This unique property translates into a >7-million-fold increase in binding affinity for ADAR2 compared to its weak activity as a free nucleoside inhibitor [2].

ADAR2 Structural Biology RNA-Protein Interactions

Impact of Structural Modifications: Quantifying the Loss of Affinity with C6-Substituted Analogs

The high affinity of 8-azanebularine for ADAR2 is exquisitely sensitive to structural modifications, particularly at the C6 position. Methylation of this site results in a dramatic loss of binding, demonstrating the critical nature of the unsubstituted C6-N1 double bond for the transition state hydration mechanism [1].

SAR ADAR2 Nucleoside Analogs

Acceleration of ADAR2 Catalysis by 8-Aza Substitution in RNA Substrates

The 8-azapurine scaffold is not solely a source of inhibition; it can also act as a catalytic enhancer. Substitution of adenosine with an 8-azaadenosine moiety in RNA substrates accelerates the rate of ADAR2-catalyzed deamination. This 'aza effect' is a quantifiable property of the 8-azapurine ring system [1].

ADAR2 Catalysis 8-Aza Effect

Validated Application Scenarios for 8-Azanebularine Based on Quantitative Evidence


Synthesis of High-Affinity, Selective ADAR1 Inhibitory Oligonucleotides

Procure 8-azanebularine phosphoramidite to synthesize custom RNA duplexes containing the analog. Based on direct evidence from Mendoza et al. (2023) [1], such duplexes are the only known chemical tools that can selectively inhibit ADAR1 with low nanomolar potency (IC50 8.9-28 nM) while showing no activity against the closely related ADAR2 isoform. This scenario is critical for developing targeted probes for ADAR1's role in cancer progression and innate immunity.

Trapping ADAR2-RNA Complexes for Structural and Biophysical Studies

Leverage the unique transition state-mimetic property of 8-azanebularine, which results in a 2 nM KD for ADAR2 upon incorporation into RNA [1]. This high-affinity interaction is essential for forming stable enzyme-RNA complexes suitable for X-ray crystallography, cryo-EM, and other biophysical methods like SPR or gel-shift assays. This application is validated by its use in elucidating the molecular recognition of the Glutamate Receptor B subunit editing site [1].

Discriminating ADAR2 from ADA Activity in Complex Biological Mixtures

Use free 8-azanebularine as a weak but ADAR2-specific control inhibitor. As shown in head-to-head comparisons [1], while the ADA inhibitors nebularine and coformycin are inactive, 8-azanebularine displays a measurable IC50 of ~15 mM. This makes it an ideal negative control for ADA activity and a positive control for establishing the presence of ADAR2-dependent deamination, ensuring that observed effects in cellular or lysate assays are not misattributed to ADA.

Enhancing Assay Sensitivity through the '8-Aza Effect' on Catalysis

Utilize the catalytic '8-aza effect' to develop more sensitive ADAR2 activity assays. Evidence shows that incorporating an 8-aza substitution into RNA substrates accelerates deamination rates by 2.8 to 17-fold [1]. This property can be exploited to improve the dynamic range and signal-to-noise ratio in high-throughput screening assays for ADAR2 modulators, or to study editing sites with intrinsically low reaction rates.

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